molecular formula C11H24N2O B7929790 2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Cat. No.: B7929790
M. Wt: 200.32 g/mol
InChI Key: JOVVPVUGQBVIET-UHFFFAOYSA-N
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Description

2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a chemical compound that features a pyrrolidine ring, an isopropyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-pyrrolidine with isopropylamine and ethylene oxide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: React 1-methyl-pyrrolidine with isopropylamine in the presence of a suitable solvent.

    Step 2: Add ethylene oxide to the reaction mixture and heat to promote the formation of the desired product.

    Step 3: Purify the product using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethanol moiety can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Prolinol: A derivative of pyrrolidine with an additional hydroxyl group.

    Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.

Uniqueness

2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(1-methylpyrrolidin-3-yl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)13(6-7-14)9-11-4-5-12(3)8-11/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVVPVUGQBVIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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